Somatotropin (177-191)

Description

Derivation and Identity as a Human Growth Hormone Fragment

Somatotropin (177-191), also widely known in research literature as AOD9604, is a synthetic peptide fragment derived from the C-terminus of human growth hormone (hGH). swolverine.comjofem.org Specifically, it comprises the amino acid sequence 177-191 of the full 191-amino acid hGH molecule. nih.govbioscientifica.comresearchgate.net This region is identified as the lipolytic domain, meaning it is responsible for the fat-reducing effects of hGH. jofem.orgbioscientifica.comresearchgate.net

The development of this fragment was driven by the goal of isolating the metabolic, fat-regulating properties of hGH from its other effects, such as growth promotion. particlepeptides.com The common designation AOD9604 refers to a stabilized version of the 177-191 fragment, which includes the addition of a tyrosine residue at the N-terminal end to enhance its stability. jofem.orgoup.comonestop.fit This modification makes it a more robust molecule for research purposes. corepeptides.comcorepeptides.com The peptide is a small portion, less than 10%, of the total hGH molecule. particlepeptides.com

| Identifier | Description | Reference |

|---|---|---|

| Sequence | Tyr-Leu-Arg-Ile-Val-Gln-Cys-Arg-Ser-Val-Glu-Gly-Ser-Cys-Gly-Phe | humapeptide.com |

| Common Names | hGH Fragment 177-191, AOD9604 | onestop.fitcorepeptides.com |

| Derivation | Synthetic fragment of the C-terminal region of human growth hormone | swolverine.com |

| Molecular Formula | C78H125N23O23S2 | humapeptide.com |

Academic Significance and Research Focus

The primary academic significance of Somatotropin (177-191) lies in its potential as a research tool to understand and specifically target fat metabolism. humapeptide.comdermafillerltd.uk Scientific investigations have centered on its ability to stimulate lipolysis (the breakdown of fat) and inhibit lipogenesis (the formation of new fat). corepeptides.comrwacenter.comjofem.org This dual action makes it a subject of interest in studies on obesity and metabolic regulation. swolverine.comgoogle.com

Research in animal models, such as obese mice and Zucker rats, has been a major focus. oup.comnih.gov Studies have shown that administration of the fragment can lead to a reduction in body weight gain and adipose tissue mass. oup.comnih.govresearchgate.net A key area of investigation is its mechanism of action, which appears to involve mimicking the way natural hGH regulates fat metabolism. particlepeptides.comrwacenter.com Some studies suggest it may function in part by increasing the expression of beta-3 adrenergic receptors (β3-AR), which are crucial for lipolysis in fat cells. oup.comcorepeptides.comhumapeptide.com However, other research indicates its lipolytic actions are not directly mediated through these receptors, suggesting a more complex mechanism. oup.com

Further research has explored its potential effects on cartilage regeneration, sometimes in conjunction with other compounds like hyaluronic acid. corepeptides.comhumapeptide.comrwacenter.com

Comparative Analysis with Full-Length Human Growth Hormone (hGH) Functionality

Key Differences:

Effect on Growth and IGF-1: Full-length hGH promotes growth largely by stimulating the liver to produce Insulin-like Growth Factor-1 (IGF-1). google.com In stark contrast, multiple studies have shown that AOD9604 does not increase IGF-1 levels. jofem.orgcorepeptides.commusechem.com This is a critical distinction, as it means the fragment does not possess the growth-promoting (anabolic) effects of its parent hormone. humapeptide.commusechem.com

Impact on Insulin (B600854) and Blood Sugar: A significant drawback of hGH therapy can be its adverse effects on carbohydrate metabolism, including the potential to cause insulin resistance and hyperglycemia. jofem.orggoogle.com Research indicates that AOD9604 does not negatively affect insulin sensitivity or blood glucose levels. swolverine.comjofem.orgrwacenter.com In fact, some early studies in rats noted that certain C-terminal fragments could cause a transient rise in plasma insulin. humapeptide.comphysiology.org

Mechanism of Action: HGH binds to growth hormone receptors (GHR) to initiate its wide-ranging effects. muscleandbrawn.com AOD9604, being only a small fragment, does not bind to the GHR and therefore does not trigger the same signaling pathways. corepeptides.commuscleandbrawn.com Its action is more targeted toward the metabolic processes within fat cells. corepeptides.comrwacenter.com

| Function | Full-Length hGH | Somatotropin (177-191) / AOD9604 | Reference |

|---|---|---|---|

| Lipolysis (Fat Breakdown) | Yes | Yes (Primary Function) | oup.comrwacenter.com |

| Lipogenesis (Fat Formation) Inhibition | Yes | Yes | corepeptides.comjofem.org |

| IGF-1 Stimulation | Yes | No | jofem.orgmusechem.com |

| Anabolic (Muscle Growth) Effects | Yes | No | humapeptide.comdermafillerltd.uk |

| Effect on Insulin Sensitivity | Can decrease (cause resistance) | No adverse effect | swolverine.comjofem.org |

| Binds to Growth Hormone Receptor | Yes | No | corepeptides.commuscleandbrawn.com |

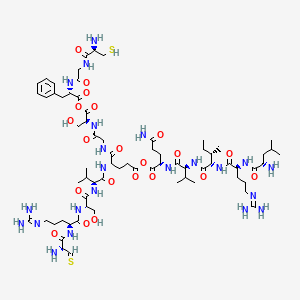

Structure

2D Structure

Properties

CAS No. |

66004-58-8 |

|---|---|

Molecular Formula |

C69H114N22O21S2 |

Molecular Weight |

1651.9 g/mol |

IUPAC Name |

[(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylidenepropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]oxy-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoyl] (2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C69H114N22O21S2/c1-9-36(8)54(91-60(103)42(18-14-24-79-69(76)77)84-56(99)38(70)25-33(2)3)64(107)90-53(35(6)7)63(106)87-44(19-21-48(73)94)65(108)111-51(97)22-20-43(86-62(105)52(34(4)5)89-61(104)46(29-92)88-59(102)41(17-13-23-78-68(74)75)85-57(100)40(72)32-114)58(101)81-28-50(96)83-47(30-93)67(110)112-66(109)45(26-37-15-11-10-12-16-37)82-49(95)27-80-55(98)39(71)31-113/h10-12,15-16,32-36,38-47,52-54,92-93,113H,9,13-14,17-31,70-72H2,1-8H3,(H2,73,94)(H,80,98)(H,81,101)(H,82,95)(H,83,96)(H,84,99)(H,85,100)(H,86,105)(H,87,106)(H,88,102)(H,89,104)(H,90,107)(H,91,103)(H4,74,75,78)(H4,76,77,79)/t36-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-,53-,54-/m0/s1 |

InChI Key |

CTQNLXWEQXSGSA-YBHXOQPNSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)OC(=O)CCC(C(=O)NCC(=O)NC(CO)C(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CS)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(C=S)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)OC(=O)CC[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CS)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C=S)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)OC(=O)CCC(C(=O)NCC(=O)NC(CO)C(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CS)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(C=S)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N |

Other CAS No. |

66004-58-8 |

Synonyms |

AOD-9401 hGH (177-191) human growth hormone (177-191) somatotropin (177-191) |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Somatotropin 177 191

Elucidation of Lipolytic and Anti-Lipogenic Signaling Pathways

Regulation of Key Enzyme Activities: Hormone-Sensitive Lipase (B570770) and Acetyl-CoA Carboxylase

Research indicates that Somatotropin (177-191) exerts its effects by influencing key enzymes involved in lipid metabolism. It has been shown to stimulate hormone-sensitive lipase (HSL) , a crucial enzyme responsible for the breakdown of triglycerides stored in fat cells (adipocytes) into free fatty acids and glycerol (B35011). biotechpeptides.comnih.gov This process, known as lipolysis, leads to a reduction in the size of fat cells. biotechpeptides.com

Conversely, the peptide inhibits the activity of acetyl-CoA carboxylase (ACC) , a key enzyme in the synthesis of fatty acids (lipogenesis). jofem.orgbiotechpeptides.comapex-healthwellness.com By suppressing ACC, Somatotropin (177-191) helps to decrease the body's ability to form and store new fat. biotechpeptides.comapex-healthwellness.com

Table 1: Enzyme Regulation by Somatotropin (177-191)

| Enzyme | Action of Somatotropin (177-191) | Metabolic Outcome |

|---|---|---|

| Hormone-Sensitive Lipase (HSL) | Stimulation biotechpeptides.combioscientifica.com | Increased Lipolysis (Fat Breakdown) biotechpeptides.com |

Cellular Modulation of Lipid Mobilization and De Novo Lipogenesis

The stimulation of HSL and inhibition of ACC by Somatotropin (177-191) directly impacts cellular processes. The increased activity of HSL promotes the mobilization of lipids from adipose tissue, releasing them into the bloodstream to be used for energy. biotechpeptides.comnih.gov This is evidenced by an increase in glycerol release, a marker of lipid breakdown. biotechpeptides.com

Simultaneously, the inhibition of ACC curtails de novo lipogenesis, the synthesis of fatty acids from other sources like carbohydrates. biotechpeptides.com Studies on isolated adipose tissue have shown that Somatotropin (177-191) can reduce the incorporation of glucose into lipid molecules, thereby decreasing the rate of new fat formation. biotechpeptides.com

Investigations into Receptor Interactions and Downstream Signaling Cascades

While the enzymatic effects of Somatotropin (177-191) are well-documented, the precise receptor interactions and downstream signaling pathways are still under investigation.

Analysis of Growth Hormone Receptor (GHR) Non-Agonism and Non-Antagonism

A key characteristic of Somatotropin (177-191) is that it does not appear to interact with the growth hormone receptor (GHR) in the same way as full-length hGH. jofem.orgpatientpop.com Ligand binding experiments have indicated that it is not a high-affinity antagonist of hGH binding to the GHR. jofem.org This lack of interaction is crucial as it explains why Somatotropin (177-191) does not produce the growth-promoting or other unwanted side effects associated with hGH. particlepeptides.comjofem.orgpatientpop.com It does not compete with hGH for receptor binding and therefore does not interfere with the normal functions of endogenous growth hormone. patientpop.com

Exploration of Beta-3 Adrenergic Receptor (β3-AR) Involvement

Research suggests a significant role for the beta-3 adrenergic receptor (β3-AR) in the lipolytic action of Somatotropin (177-191). biotechpeptides.comwikipedia.org Studies in obese mice have shown that treatment with this peptide increases the mRNA expression of β3-AR in fat cells. biotechpeptides.comoup.com This is noteworthy because β3-AR levels are often reduced in obese individuals. biotechpeptides.com By restoring β3-AR expression, Somatotropin (177-191) may increase the sensitivity of adipocytes to other lipolytic signals. biotechpeptides.com

However, the relationship is complex. While long-term fat reduction effects of the peptide appear to be dependent on the presence of β3-AR, it does not seem to directly bind to or activate these receptors. oup.comresearchgate.netlimitlesslifenootropics.com In studies with β3-AR knockout mice, the chronic fat-reducing effects of Somatotropin (177-191) were absent, but short-term increases in energy expenditure and fat oxidation were still observed. biotechpeptides.comnih.gov This suggests that while β3-AR is crucial for its long-term efficacy, other, β3-AR-independent pathways are also involved in its acute effects. biotechpeptides.com

Table 2: Research Findings on β3-AR Involvement

| Study Type | Animal Model | Key Finding | Citation |

|---|---|---|---|

| Chronic Treatment | Obese Mice | Increased β3-AR mRNA expression correlated with reduced body weight and fat. oup.comresearchgate.netnih.govresearchgate.net | oup.comresearchgate.netnih.govresearchgate.net |

| Chronic Treatment | β3-AR Knockout Mice | Failed to produce changes in body weight and lipolysis. nih.govresearchgate.net | nih.govresearchgate.net |

Characterization of Intracellular Signaling Modulations (e.g., Secondary Messengers)

The intracellular signaling pathways activated by Somatotropin (177-191) are thought to share some similarities with those of hGH. One proposed mechanism involves the activation of the cAMP–PKA–HSL pathway . apex-healthwellness.com This would lead to increased levels of cyclic AMP (cAMP), a secondary messenger, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates HSL, promoting lipolysis. apex-healthwellness.com

Furthermore, some studies suggest that Somatotropin (177-191) can induce the release of diacylglycerol (DAG) in fat cells, another secondary messenger. biotechpeptides.com The production of DAG is associated with the activation of Protein Kinase C (PKC), which is also involved in regulating lipolysis and other aspects of lipid metabolism. biotechpeptides.com

Influence on Carbohydrate Metabolism at the Hepatic and Adipose Cellular Levels

The C-terminal fragment of human growth hormone (hGH), Somatotropin (177-191), also known as AOD9604, exhibits distinct effects on carbohydrate metabolism, particularly at the cellular level in the liver and adipose tissue. humapeptide.comjofem.orgmusechem.com Unlike the full hGH molecule, which can lead to hyperglycemia and insulin (B600854) resistance, the 177-191 fragment appears to modulate specific metabolic pathways without these broader effects. nih.govjofem.orgnih.govresearchgate.net Its actions are primarily centered on inhibiting fat production (lipogenesis) and influencing glycogen (B147801) storage. jofem.orgscielo.brscielo.brresearchgate.net

Effects on Glycogen Synthase Activity

Somatotropin (177-191) directly influences the activity of glycogen synthase, a key enzyme in the synthesis of glycogen. Research indicates that the peptide promotes the inactivation of this enzyme in hepatic (liver), muscle, and adipose tissues. nih.govnih.govcorepeptides.com

In studies on rat skeletal muscle, the synthetic peptide hGH 177-191 was found to facilitate the conversion of the active form of the enzyme, glycogen synthase a, to its inactive form, glycogen synthase b. nih.gov This inactivation was correlated with a decrease in the activity of glycogen synthase phosphatase, the enzyme responsible for activating glycogen synthase. nih.gov Notably, the peptide did not alter the levels of 3',5'-cyclic AMP or the activity of synthase kinase in the muscle. nih.gov

Similar effects were observed in the liver. In-vivo studies in rats demonstrated that hGH 177-191 rapidly decreased the active form of hepatic glycogen synthase. nih.gov This effect was dose-dependent and occurred quickly, with maximal changes observed within 5 minutes of administration, and the enzyme activity returning to normal levels within 15 minutes. nih.gov

Table 1: Effect of Somatotropin (177-191) on Hepatic Glycogen Synthase Activity in Rats

| Parameter | Observation | Citation |

|---|---|---|

| Enzyme Affected | Glycogen Synthase | nih.gov |

| Effect | Decreased the level of the active form | nih.gov |

| Onset of Action | Rapid, maximum change in 5 minutes | nih.gov |

| Duration of Action | Short-lived, returned to normal by 15 minutes | nih.gov |

| Dose-Dependency | Linear response to log dose (0.05-25 µg/kg body weight) | nih.gov |

Further research in murine models using the related fragment 176-191 confirmed a reduction in the active-to-inactive ratio of glycogen synthase in the liver, muscle, and adipose tissue, without changing the total concentration of the enzyme. corepeptides.comcorepeptides.com This shift towards the inactive form suppresses glycogen synthesis. corepeptides.com The hyperglycemic effect noted in some studies is partly explained by this inactivation of glycogen synthase, which, combined with effects on other enzymes like pyruvate (B1213749) dehydrogenase, promotes the use of substrates for gluconeogenesis rather than glycogen storage. corepeptides.comnih.gov

Modulation of Glucose Incorporation into Lipids

A primary mechanism of Somatotropin (177-191) is its potent anti-lipogenic action, which involves reducing the conversion of glucose into lipids in fat cells (adipocytes) and liver cells (hepatocytes). scielo.brscielo.brnih.gov This is a key distinction from the full hGH molecule, as the fragment isolates this metabolic effect. jofem.orgnih.gov

The peptide inhibits the activity of acetyl-CoA carboxylase (ACC), a critical enzyme in the pathway of fatty acid synthesis. nih.govjofem.orgscielo.brscielo.br By inhibiting ACC, Somatotropin (177-191) effectively reduces the raw materials available for creating lipids from carbohydrates. scielo.brscielo.br

Studies on isolated adipocytes from genetically obese Zucker rats demonstrated that hGH 177-191 significantly reduced both basal and insulin-stimulated uptake of glucose. nih.gov This reduction in glucose transport into the fat cell is a contributing factor to its anti-lipogenic properties. nih.gov In these experiments, the 177-191 fragment was found to be more potent than the intact hGH molecule at equimolar concentrations. nih.gov The rate of incorporation of radiolabeled glucose into cellular lipids, a direct measure of lipogenesis, was shown to be significantly decreased by the peptide. bioscientifica.combiotechpeptides.com

Table 2: Effect of Somatotropin (177-191) on Glucose and Lipid Metabolism in Adipocytes

| Cellular Process | Enzyme/Transporter | Effect of Somatotropin (177-191) | Tissue | Citation |

|---|---|---|---|---|

| Lipogenesis | Acetyl-CoA Carboxylase | Inhibition | Adipocytes, Hepatocytes | nih.govjofem.orgscielo.brscielo.br |

| Glucose Uptake | Glucose Transporters | Reduction of basal and insulin-stimulated uptake | Adipocytes | nih.gov |

| Glucose Incorporation | - | Reduction of glucose incorporation into lipids | Adipose Tissue | scielo.brbiotechpeptides.com |

This specific action on glucose utilization for fat storage, without significantly affecting broader carbohydrate metabolism or insulin sensitivity, underscores the targeted nature of Somatotropin (177-191)'s molecular mechanism. jofem.orgjofem.orgnih.gov

Compound Glossary

Biological Activities and Physiological Effects in Pre Clinical Research Models

Comprehensive Studies on Adipose Tissue Metabolism and Energy Expenditure

A significant body of pre-clinical research has centered on the effects of Somatotropin (177-191) on fat metabolism. These studies suggest that the peptide can stimulate lipolysis (the breakdown of fat) and inhibit lipogenesis (the formation of fat). patientpop.comresearchgate.net The mechanism is thought to be distinct from that of hGH, as Somatotropin (177-191) does not appear to interact with the hGH receptor or stimulate the production of Insulin-like Growth Factor-1 (IGF-1). musechem.comhumapeptide.comjofem.org

In Vitro and Ex Vivo Models of Adipocyte and Hepatocyte Function

In laboratory settings, using isolated cells and tissues, Somatotropin (177-191) has demonstrated direct effects on fat cells (adipocytes) and liver cells (hepatocytes).

Lipolysis and Lipogenesis: Studies on isolated adipocytes from both rodents and humans have shown that Somatotropin (177-191) can increase lipolytic activity and decrease lipogenic activity. nih.gov It appears to inhibit the activity of acetyl-CoA carboxylase, a key enzyme in the synthesis of fatty acids, in both adipocytes and hepatocytes. researchgate.netjofem.orgscielo.br

Mechanism of Action: The peptide is thought to exert its effects, in part, by upregulating the expression of beta-3 adrenergic receptors (β3-AR) in adipose tissue. wikipedia.orgbiotechpeptides.com These receptors play a crucial role in mediating the breakdown of fat. biotechpeptides.com However, some studies suggest that the lipolytic actions of Somatotropin (177-191) are not solely dependent on the β3-AR pathway, as it was still capable of increasing fat oxidation in mice lacking this receptor. researchgate.net

Table 1: In Vitro Effects of Somatotropin (177-191) on Adipose and Hepatic Cells

| Cell Type | Observed Effect | Proposed Mechanism |

| Adipocytes | Increased lipolysis, Decreased lipogenesis | Inhibition of acetyl-CoA carboxylase, Upregulation of β3-AR expression |

| Hepatocytes | Inhibition of acetyl-CoA carboxylase | Direct enzymatic inhibition |

In Vivo Rodent Models: Adipose Mass Reduction and Fat Oxidation Enhancement

Research in rodent models of obesity has provided further evidence for the metabolic effects of Somatotropin (177-191).

Body Weight and Fat Mass: Chronic administration of Somatotropin (177-191) to obese mice has been shown to reduce body weight gain and decrease adipose tissue mass. researchgate.netbioscientifica.comresearchgate.net This effect was observed without a corresponding decrease in food consumption, suggesting an increase in energy expenditure. nih.gov Notably, these effects were primarily seen in obese animals, with lean animals maintaining normal body weight. humapeptide.com

Fat Oxidation: Studies have demonstrated that treatment with Somatotropin (177-191) leads to a significant increase in fat oxidation in obese mice. researchgate.netresearchgate.net This was associated with increased plasma glycerol (B35011) levels, an indicator of lipolysis. researchgate.net The peptide was also shown to increase energy expenditure. nih.gov

Table 2: Effects of Somatotropin (177-191) in Obese Rodent Models

| Parameter | Finding |

| Body Weight Gain | Significantly reduced |

| Adipose Tissue Mass | Decreased |

| Fat Oxidation | Increased |

| Energy Expenditure | Acutely increased |

Examination of Skeletal Muscle Thermogenesis

The process of thermogenesis, or heat production, in skeletal muscle is another area of investigation for Somatotropin (177-191). It is hypothesized that the peptide's influence on beta-3 adrenergic receptors could extend to skeletal muscle, which is also involved in this process. humapeptide.com Agonist action at these receptors is known to be responsible for thermogenesis in skeletal muscle. humapeptide.com In one study, administration of a similar fragment, Somatotropin (176-191), to overweight mice resulted in increased skeletal muscle thermogenesis.

Research into Cartilage Regeneration Potential

Beyond its metabolic effects, emerging research suggests that Somatotropin (177-191) may have a role in cartilage health and regeneration. musechem.comparticlepeptides.com

Mechanisms of Cartilage Repair Enhancement

Pre-clinical studies indicate that Somatotropin (177-191) may promote cartilage repair. asianage.com The proposed mechanisms are still under investigation, but it is thought to be linked to the regenerative properties associated with growth hormone, without the unwanted side effects. patientpop.com Research in rabbits with induced osteoarthritis showed that treatment with AOD9604, a structurally similar peptide, led to improved cartilage regeneration outcomes.

Synergistic Effects with Hyaluronic Acid in Chondrogenesis

There is evidence to suggest that Somatotropin (177-191) may work synergistically with hyaluronic acid (HA), a common treatment for osteoarthritis, to promote chondrogenesis (the formation of new cartilage). A study in rabbits with osteoarthritis demonstrated that the combination of AOD9604 and HA was more effective in enhancing cartilage regeneration than either substance administered alone. humapeptide.comcorepeptides.com This suggests a potential for combination therapies in future research. corepeptides.com

Investigations in Oncological Cell Biology

The C-terminal fragment of human growth hormone, Somatotropin (177-191), has been a subject of investigation in oncological cell biology, particularly concerning its potential interactions with existing chemotherapeutic agents and cancer-associated cellular targets.

Research has explored the potential of Somatotropin (177-191) to enhance the efficacy of chemotherapeutic drugs. One study focused on its combination with doxorubicin (B1662922), a common anticancer agent, using a nanoparticle delivery system. nih.gov In this pre-clinical model, chitosan (B1678972) nanoparticles were loaded with doxorubicin alone (Ch-DOX) or with both doxorubicin and the hGH fragment 177-191 (Ch-hGH-DOX). nih.govdovepress.com

The investigation, conducted on the MCF-7 breast cancer cell line, revealed that the dual-loaded nanoparticles demonstrated greater anti-proliferative activity compared to those loaded with only doxorubicin. nih.govdovepress.comcorepeptides.com The study suggested that the inclusion of the hGH fragment 177-191 peptide appears to substantially enhance the toxicity of doxorubicin-loaded chitosan nanoparticles. dovepress.com At certain intermediate doses, the percentage of viable MCF-7 cells was significantly lower after treatment with the combination particle compared to treatment with doxorubicin alone. dovepress.com This suggests a synergistic effect, where the peptide may augment the anticancer potency of doxorubicin. nih.govdovepress.comcorepeptides.com

| Experimental Setup | Cell Line | Key Finding | Reference |

|---|---|---|---|

| Comparison of Doxorubicin-loaded Chitosan Nanoparticles (Ch-DOX) vs. Doxorubicin and hGH fragment 176-191-loaded Chitosan Nanoparticles (Ch-hGH-DOX) | MCF-7 (Human Breast Cancer) | Dual-loaded nanoparticles showed greater anti-proliferative and cytotoxic effects than nanoparticles with doxorubicin alone. | nih.govdovepress.comcorepeptides.com |

To understand the mechanism behind its potential synergistic effects, in silico molecular docking simulations have been performed. These studies analyzed the binding affinities of the hGH fragment 177-191 and its influence on doxorubicin's interaction with several established breast cancer biomarkers and therapeutic targets. nih.govresearchgate.net

The docking simulations indicated that the hGH fragment 177-191 peptide binds with high affinity to the Ki-67 protein, Mind bomb (MiB) protein, and the estrogen receptor (ER). nih.govresearchgate.net However, it did not show a strong binding affinity for the progesterone (B1679170) receptor (PR) or the human epidermal growth factor receptor 2 (HER2). nih.govresearchgate.net

| Receptor Target | PDB ID | Global Energy (kcal/mol) | Reference |

|---|---|---|---|

| Estrogen Receptor (ER) | 1QKU | -48.29 | nih.govresearchgate.net |

| Progesterone Receptor (PR) | 2OVH | -21.78 | nih.govresearchgate.net |

| Human Epidermal Growth Factor Receptor 2 (HER2) | 3GOP | -31.65 | nih.govresearchgate.net |

| Mind bomb (MiB) Protein | 4TSE | -51.27 | nih.govresearchgate.net |

| Ki-67 Protein | 5J28 | -51.78 | nih.govresearchgate.net |

Furthermore, the research simulated how the peptide's presence influenced doxorubicin's binding to these same receptors. The results showed that the binding of the hGH fragment augmented doxorubicin's binding to the progesterone receptor, HER2, and the MiB protein. nih.gov For instance, the binding energy for doxorubicin with the progesterone receptor changed from -10.09 kcal/mol without the peptide to -11.31 kcal/mol with the peptide bound. nih.govresearchgate.net Conversely, the peptide's presence slightly reduced the simulated binding of doxorubicin to the estrogen receptor and Ki-67. nih.govresearchgate.net This increased binding affinity of doxorubicin to multiple key receptors in the presence of the peptide is hypothesized to contribute to its enhanced efficacy in cancer cell lines. nih.govdovepress.com

| Receptor Target | Binding Energy of Doxorubicin Alone (kcal/mol) | Binding Energy of Doxorubicin with Peptide Bound (kcal/mol) | Reference |

|---|---|---|---|

| Estrogen Receptor (ER) | -9.82 | -9.15 | nih.govresearchgate.net |

| Progesterone Receptor (PR) | -10.09 | -11.31 | nih.govresearchgate.net |

| Human Epidermal Growth Factor Receptor 2 (HER2) | -8.31 | -9.21 | nih.govresearchgate.net |

| Mind bomb (MiB) Protein | -8.91 | -10.43 | nih.govresearchgate.net |

| Ki-67 Protein | -10.32 | -9.85 | nih.govresearchgate.net |

Synergistic Effects with Chemotherapeutic Agents (e.g., Doxorubicin) in Cancer Cell Lines

Hepatic Glycogen (B147801) Metabolism Studies in Vivo

The influence of Somatotropin (177-191) on liver function has been examined in pre-clinical animal models, with a specific focus on glycogen metabolism.

Acute in vivo studies in rats demonstrated that hGH 177-191 has a direct and rapid effect on hepatic glycogen regulation. The peptide was found to decrease the percentage of glycogen synthase in its active form. nih.gov This effect was observed without a corresponding change in the activity of glycogen phosphorylase, the enzyme responsible for glycogen breakdown. nih.gov The onset of this action was swift, with maximum changes in enzyme activity occurring within 5 minutes of administration. nih.gov However, the effect was transient; glycogen synthase activity returned to normal levels by the 15-minute mark. nih.gov This was further supported by findings that hGH 177-191 decreased the incorporation of glycerol carbon into liver glycogen. nih.gov

Longer-term studies have also reported effects on liver glycogen. In a 39-week study, male rats treated with AOD9604 (a variant of hGH 177-191) showed statistically lower levels of liver glycogen compared to the control group. jofem.orgfda.gov

| Study Duration | Observed Effect | Key Enzymes Affected | Reference |

|---|---|---|---|

| Acute (5-15 minutes) | Decreased activity of glycogen synthase; decreased incorporation of glycerol into glycogen. | Glycogen Synthase (decreased activity), Glycogen Phosphorylase (unaffected). | nih.gov |

| Chronic (39 weeks) | Statistically lower liver glycogen levels in treated male rats compared to controls. | Not specified. | jofem.orgfda.gov |

Advanced Methodologies for Synthesis and Analytical Characterization of Somatotropin 177 191

Peptide Synthesis Techniques

The chemical synthesis of Somatotropin (177-191) is primarily achieved through a step-wise process on a solid support, which allows for the precise assembly of the amino acid chain.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing Somatotropin (177-191). jofem.orgjofem.orgnih.govbioscientifica.com This technique involves anchoring the C-terminal amino acid to an insoluble polymer resin, followed by the sequential addition of the remaining amino acids. The Fluorenylmethoxycarbonyl (Fmoc)-tert-butyl (tBu) protection strategy is commonly employed. nih.govsynergenpeptides.com

The synthesis process generally follows these steps:

Resin Selection : A polystyrene-based resin, such as Rink Amide resin, is often used to yield a C-terminal amide upon cleavage. synergenpeptides.com

Deprotection : The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a weak base, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF). nih.govsynergenpeptides.comcsic.es

Coupling : The next protected amino acid is activated and coupled to the newly exposed N-terminus. Common activation reagents include combinations like N,N'-Diisopropylcarbodiimide (DIC) with OxymaPure, or activators such as HBTU/HOBt. nih.govsynergenpeptides.comcsic.es This cycle of deprotection and coupling is repeated for each amino acid in the sequence.

Cleavage and Deprotection : Once the full peptide chain is assembled, it is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed. A common cleavage cocktail for this is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5). nih.govcsic.es

A 2022 study highlighted that stepwise SPPS of this particular sequence can be challenging, leading to an impure product that is difficult to purify. csic.es

| Parameter | Specification/Reagent | Purpose | Source |

|---|---|---|---|

| Synthesis Strategy | Fmoc/tBu Solid-Phase Peptide Synthesis | Standard method for peptide synthesis. | nih.govsynergenpeptides.com |

| Resin | Rink Amide Polystyrene Resin | Creates a C-terminal amide upon cleavage. | synergenpeptides.com |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the N-terminal Fmoc group. | synergenpeptides.comcsic.es |

| Coupling Reagents | DIC-OxymaPure or HBTU/HOBt | Activate amino acids for peptide bond formation. | nih.govsynergenpeptides.com |

| Final Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | Cleaves the peptide from the resin and removes side-chain protecting groups. | nih.govcsic.es |

To enhance the stability and define the three-dimensional structure of Somatotropin (177-191), specific modifications are incorporated into its design.

N-terminal Tyrosine : A tyrosine residue is added to the N-terminus of the native 177-191 sequence. jofem.orgjofem.orgbiotechpeptides.com This modification is designed to stabilize the peptide. corepeptides.comcorepeptides.comcorepeptides.com

Disulfide Bridging : The peptide contains two cysteine residues at positions 7 and 14 of the 16-amino-acid sequence. biotechpeptides.comresearchgate.netfda.gov After the linear peptide is cleaved from the resin, an intramolecular disulfide bond is formed between these two cysteines. limitlesslifenootropics.comjofem.orgfda.gov This cyclization is crucial for the peptide's structural integrity and conformation. The process is typically achieved through oxidation by stirring the crude peptide in an aqueous solution (e.g., water-acetonitrile) and adjusting the pH to approximately 8 with a buffer like sodium bicarbonate. nih.govcsic.esacs.org The cyclization reaction is generally rapid, often completing within 30 minutes. nih.govcsic.es This disulfide bridge is a feature also found in the native hGH molecule. biotechpeptides.comcorepeptides.com

The synthesis of Somatotropin (177-191) is known to be challenging due to "difficult" sequences that can lead to aggregation and incomplete reactions. nih.govcsic.es For instance, the coupling of Arginine-8 to Serine-9 has been identified as particularly inefficient during standard SPPS. csic.es To overcome these issues, optimized strategies are employed.

Pseudoproline Monomers : To disrupt the formation of secondary structures that cause aggregation, pseudoproline (ΨPro) monomers can be incorporated. chempep.commerckmillipore.compeptide.com For the synthesis of Somatotropin (177-191), researchers successfully used Fmoc-Ser(ψMe,Mepro)-OH, a pseudoproline-protected serine, at positions 9 and 13. nih.govcsic.esresearchgate.net This approach avoids the need for commercially unavailable or expensive dipeptides and facilitates the elongation of the peptide chain by preventing aggregation. nih.govcsic.esresearchgate.net The use of ΨPro has been shown to be an excellent tool for making the synthesis of this "inaccessible" peptide feasible. csic.esacs.org

Optimized Coupling : For particularly difficult coupling steps, a "double coupling" approach using two different, highly effective coupling methods can improve the yield. nih.govresearchgate.net A successful strategy for Somatotropin (177-191) involved a first coupling with DIC-OxymaPure, followed by a second coupling with HATU-DIEA. nih.govcsic.esresearchgate.net

Cysteine Protection : The formation of the correct disulfide bridge requires a specific protection strategy for the two cysteine residues during SPPS. A chemoselective method involves using two different protecting groups. For instance, Cys-14 can be protected with a standard Trityl (Trt) group, while Cys-7 is protected with a sec-isoamyl thiol (SIT) group. nih.govresearchgate.netacs.org The SIT group is stable during synthesis but allows for a smooth and selective thiol-disulfide interchange with the free thiol of the other cysteine after cleavage, ensuring the correct disulfide bond is formed. nih.govcsic.esacs.org

| Challenge | Strategy | Description | Source |

|---|---|---|---|

| Peptide Aggregation (e.g., at Ser9) | Pseudoproline Monomers | Incorporation of Fmoc-Ser(ψMe,Mepro)-OH at Serine positions disrupts secondary structure formation, improving solubility and coupling efficiency. | nih.govcsic.esacs.org |

| Inefficient Coupling | Double Coupling | Using two different effective coupling reagent systems (e.g., DIC-OxymaPure followed by HATU-DIEA) for difficult steps to maximize reaction completion. | nih.govcsic.esresearchgate.net |

| Correct Disulfide Bridge Formation | Chemoselective Cysteine Protection | Using different protecting groups (e.g., Trt and SIT) on the two Cysteine residues to direct the formation of the specific intramolecular Cys7-Cys14 bond. | nih.govresearchgate.netacs.org |

Strategies for Peptide Stabilization and Cyclization (e.g., N-terminal Tyrosine, Disulfide Bridging)

Advanced Analytical Characterization and Detection Methods

Following synthesis and purification, rigorous analytical methods are required to verify the identity, purity, and structural integrity of Somatotropin (177-191).

A combination of chromatography and mass spectrometry is the cornerstone of peptide analysis.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is the most common technique used to purify the crude peptide and assess its purity. synergenpeptides.comfda.govoup.combodybuilding.nl The peptide is separated on a C18 column using a gradient of water and acetonitrile, both typically containing an ion-pairing agent like TFA. synergenpeptides.comcsic.es Purity is determined by integrating the area of the main peak relative to the total peak area in the chromatogram. novoprolabs.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique is essential for confirming the identity of the synthesized peptide. nih.govcsic.es LC-MS provides both the retention time from the HPLC and the mass-to-charge ratio of the peptide from the mass spectrometer. High-resolution mass spectrometry (HRMS) can determine the peptide's molecular weight with high accuracy. The calculated monoisotopic molecular weight of Somatotropin (177-191) is 1813.8604 Da. researchgate.net LC-MS is also used to monitor the progress of the synthesis and cyclization reactions. nih.govcsic.esacs.org

Peptide mapping is a critical technique in the biopharmaceutical industry used to confirm the primary structure of a protein or peptide. researchgate.net For Somatotropin (177-191), this involves chemically or enzymatically cleaving the peptide into smaller fragments, which are then analyzed.

The process involves:

Reduction and Alkylation : To analyze the linear sequence, the disulfide bridge between the cysteines is first broken (reduced) and then blocked (alkylated) to prevent it from reforming. researchgate.netresearchgate.net This step is crucial for sequencing and confirming the cysteine-cysteine linkage. researchgate.net

Enzymatic Digestion : The peptide is digested with a specific protease, such as trypsin or chymotrypsin. researchgate.netcore.ac.uk

Analysis of Fragments : The resulting smaller peptide fragments are separated and identified, typically using LC-MS/MS. researchgate.netresearchgate.net By analyzing the fragmentation pattern (e.g., the b- and y-ions), the amino acid sequence can be confirmed. researchgate.net This analysis verifies that the synthetic peptide has the correct sequence corresponding to hGH fragment 177-191 and confirms the location of the disulfide bond. researchgate.netresearchgate.net

This detailed characterization ensures that the final product is the correct molecule with the intended structure and high purity. oup.com

Development of Analytical Assays for Biological Matrix Detection

The detection of Somatotropin (177-191), also known as AOD9604, in biological matrices is a significant focus of analytical chemistry, particularly in the field of anti-doping control. nih.govdshs-koeln.de The development of robust and sensitive assays is crucial for identifying the presence of this specific human growth hormone (hGH) fragment in biological samples such as blood and urine. Methodologies primarily fall into two major categories: immunoassays and chromatography-mass spectrometry techniques, each with distinct principles and performance characteristics.

Research has also concentrated on the identification of metabolites of Somatotropin (177-191), as these compounds can potentially offer a longer window of detection compared to the parent peptide. nih.govresearchgate.net Studies involving the incubation of AOD9604 in serum and urine have successfully identified several potential metabolites. nih.gov One particularly stable metabolite, consisting of the amino acid sequence CRSVEGSCG, has been highlighted as a promising target for extending the detection capabilities in anti-doping screening. nih.govresearchgate.net

Immunoassay-Based Methodologies

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), represent a common approach for the detection of hormones and peptides due to their potential for high throughput and relative ease of use. vscht.cz These assays rely on the specific binding of antibodies to the target analyte.

While various immunoassays have been developed for the detection of full-length human growth hormone (hGH), their applicability to the specific fragment 177-191 is not straightforward. vscht.czoup.com Most antibodies used in general hGH immunoassays are designed to recognize different isoforms of the full-length protein. vscht.cz A critical study investigated the potential cross-reactivity of AOD9604 with the World Anti-Doping Agency's (WADA) hGH isoform immunoassay. The findings demonstrated that AOD9604 did not bind to the antibodies used in the assay, indicating that these specific kits would not detect the fragment and that the fragment's presence would not lead to false-positive results for hGH abuse. dshs-koeln.de

The development of competitive ELISAs has been explored for detecting recombinant hGH in various samples, achieving limits of detection (LOD) ranging from 0.4 ng/mL to 18.4 ng/mL, depending on the primary antibody used. vscht.cz However, for specific detection of the 177-191 fragment, immunoassays would require the generation of monoclonal or polyclonal antibodies with high specificity and affinity for the C-terminal epitope of hGH.

Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly specific and sensitive reference method for the definitive identification and quantification of Somatotropin (177-191) in biological fluids. nih.govresearchgate.net These methods offer superior selectivity compared to immunoassays by separating the analyte from matrix components based on its physicochemical properties before detecting it based on its unique mass-to-charge ratio and fragmentation pattern.

Various sample preparation techniques are employed prior to LC-MS analysis to extract and concentrate the peptide from complex biological matrices like urine. Solid-phase extraction (SPE) is a commonly validated method. nih.govresearchgate.net One such SPE-LC-MS/MS method validated for the detection of AOD9604 in urine reported a limit of detection (LOD) of 50 pg/mL, with good linearity and a recovery rate of 62%. nih.gov However, the efficiency of SPE can be variable, with some protocols showing poor recovery of the AOD9604 peptide. researchgate.net

Advances in instrumentation have led to the use of nano-liquid chromatography coupled to high-resolution mass spectrometry (HRMS), further enhancing sensitivity. researchgate.net Methodologies have been developed to detect a range of prohibited peptides, including AOD9604, with reported LODs between 0.02 and 0.2 ng/mL. researchgate.net More recent strategies also include "dilute-and-inject" approaches, which minimize sample preparation steps and allow for the direct detection of peptides from urine by LC-HRMS. nih.gov

The table below summarizes the performance characteristics of various analytical methods developed for the detection of Somatotropin (177-191) and related compounds.

Table 1: Performance Characteristics of Analytical Assays for Somatotropin (177-191) Detection

| Methodology | Analyte | Biological Matrix | Limit of Detection (LOD) | Recovery | Key Findings |

|---|---|---|---|---|---|

| Solid-Phase Extraction (SPE) - LC-MS | AOD9604 | Urine | 50 pg/mL | 62% | Method showed good linearity and precision (<20%). Identified a stable metabolite. nih.gov |

| Immunoassay (hGH Isoform Kits) | AOD9604 | Serum | Not Applicable | Not Applicable | AOD-9604 does not bind to the antibodies used in WADA hGH isoform assays. dshs-koeln.de |

| Competitive ELISA | Recombinant hGH | Nutritional Supplements | 0.4 ng/mL and 18.4 ng/mL | Not Reported | Demonstrates ELISA as a viable, fast, and simple method for hGH and its fragments. vscht.cz |

| LC-MS/MS | Multiple Peptides | Urine | 0.02-0.2 ng/mL | 39.2% - 100.1% | A multi-analyte method was validated for various doping-related peptides. researchgate.net |

Future Directions and Emerging Research Avenues for Somatotropin 177 191 Studies

Elucidation of Undiscovered Molecular Mechanisms

While the lipolytic and anti-lipogenic properties of Somatotropin (177-191) are recognized, the precise molecular pathways governing these effects are still under investigation. biotechpeptides.com Future research will likely focus on several key areas to unravel these mechanisms.

One proposed mechanism involves the modulation of β3-adrenergic receptors (β3-AR), which are key regulators of lipolysis in fat cells. biotechpeptides.comcorepeptides.com Studies suggest that Somatotropin (177-191) may increase the expression of β3-AR mRNA, thereby enhancing the sensitivity of adipocytes to lipolytic signals. biotechpeptides.comnih.gov However, research also indicates that the peptide's lipolytic actions are not solely mediated through direct interaction with β3-AR, suggesting the involvement of other pathways. nih.gov

Further investigation into intracellular signaling cascades is warranted. For instance, it has been suggested that Somatotropin (177-191) may induce a biphasic release of diacylglycerol (DAG) in fat cells, a process also observed with hGH. biotechpeptides.com This points towards a potential shared signaling mechanism involving protein kinase C (PKC), which is known to regulate lipolysis. biotechpeptides.com Delving deeper into these and other potential signaling pathways, such as those involving hormone-sensitive lipase (B570770) (HSL) and acetyl-CoA carboxylase (ACC), will be crucial. jofem.orgbiotechpeptides.com

Table 1: Potential Molecular Mechanisms of Somatotropin (177-191) Requiring Further Investigation

| Proposed Mechanism | Key Molecules Involved | Potential Outcome |

| β3-Adrenergic Receptor Modulation | β3-Adrenergic Receptors (β3-AR) | Increased sensitivity of fat cells to lipolytic signals. biotechpeptides.comnih.gov |

| Intracellular Signaling Cascades | Diacylglycerol (DAG), Protein Kinase C (PKC) | Regulation of lipolysis and other metabolic processes. biotechpeptides.com |

| Enzyme Activity Regulation | Hormone-Sensitive Lipase (HSL), Acetyl-CoA Carboxylase (ACC) | Direct influence on fat breakdown and synthesis. jofem.orgbiotechpeptides.com |

Exploration of Broader Physiological Roles beyond Lipid Metabolism

Emerging evidence suggests that the physiological effects of Somatotropin (177-191) may extend beyond its established role in lipid metabolism. patientpop.com Future research is poised to explore these broader applications, particularly in the areas of tissue regeneration and cancer therapy.

Regenerative Properties: Studies have indicated that Somatotropin (177-191) may possess regenerative capabilities. patientpop.comcorepeptides.com Research in animal models has shown promise in cartilage and bone repair. patientpop.comglpbio.com For instance, investigations have suggested that the peptide can promote the differentiation of adipose-derived mesenchymal stem cells into osteogenic lineages, potentially aiding in bone regeneration. corepeptides.com Furthermore, in vitro studies on bovine chondrocytes have demonstrated an increase in the production of proteoglycans and collagen, essential components for cartilage health. corepeptides.com The peptide may also play a role in muscle tissue repair by stimulating the differentiation of myoblasts. corepeptides.com

Cancer Research: Recent studies have begun to explore the potential of Somatotropin (177-191) in the context of cancer treatment. One area of interest is its potential to enhance the efficacy of chemotherapy drugs. For example, research has investigated the use of nanoparticles loaded with both doxorubicin (B1662922) (a chemotherapy agent) and Somatotropin (177-191). The findings suggested that the inclusion of the peptide improved the binding of doxorubicin to breast cancer receptors, potentially increasing the drug's effectiveness while minimizing side effects.

Table 2: Emerging Physiological Roles of Somatotropin (177-191)

| Area of Research | Investigated Effect | Supporting Evidence |

| Cartilage Regeneration | Promotes repair of damaged cartilage and improves joint function. rwacenter.comswolverine.com | Injections of AOD9604, particularly with hyaluronic acid, improved cartilage healing in an animal model of osteoarthritis. glpbio.comswolverine.com |

| Bone Repair | Stimulates stem cell differentiation towards bone formation. patientpop.com | In vitro studies show potential to promote differentiation of adipose-derived mesenchymal stem cells into osteogenic lineages. corepeptides.com |

| Muscle Repair | May facilitate muscle tissue repair processes. corepeptides.com | Data suggests stimulation of myoblast differentiation into mature muscle cells. corepeptides.com |

| Cancer Therapy Adjuvant | May enhance the efficacy of chemotherapeutic agents. | Improved binding of doxorubicin to breast cancer receptors when combined with the peptide. |

Development of Novel Experimental Models for Research

To further elucidate the mechanisms and physiological roles of Somatotropin (177-191), the development of more sophisticated experimental models is essential.

Current in vitro research often utilizes adipocyte cultures to study lipolytic activity. Measuring glycerol (B35011) release and analyzing the phosphorylation of HSL are common methods. In vivo studies have frequently employed obese animal models, such as the Zucker rat, to assess effects on body weight and lipolytic activity. corepeptides.com

Future research could benefit from the development of more complex models. For example, three-dimensional (3D) organoid cultures of adipose tissue could provide a more physiologically relevant in vitro system to study the peptide's effects on fat metabolism. The use of genetically engineered mouse models with specific alterations in the signaling pathways thought to be involved in the peptide's action could also provide invaluable insights. For instance, studies using β3-AR knockout mice have already been instrumental in understanding the role of this receptor. nih.gov

Integration with Advanced Biotechnological Platforms

The integration of Somatotropin (177-191) with advanced biotechnological platforms holds significant promise for both research and potential therapeutic applications.

Drug Delivery Systems: The development of novel drug delivery systems is a key area of future research. The use of nanoparticles, as seen in the doxorubicin study, is one such example. These platforms can improve the stability and targeted delivery of the peptide. Other potential delivery methods, such as nasal sprays, are also being explored. rwacenter.com

Peptide Synthesis and Modification: Advances in peptide synthesis technology are crucial for producing Somatotropin (177-191) and its analogues efficiently and with high purity. nih.govacs.org Solid-phase peptide synthesis (SPPS) is a common method used. jofem.orgnih.gov Researchers are continually working to optimize these synthetic strategies, including the use of pseudoproline monomers and novel protecting groups for amino acids like cysteine, to overcome challenges in synthesizing "inaccessible" peptide sequences. nih.govacs.org The design and synthesis of new peptide analogues with enhanced stability or activity is an ongoing area of research. researchgate.net

Q & A

Q. How can open science practices improve reproducibility in Somatotropin (177-191) research?

- Methodological Answer: Share raw data (e.g., mass spectrometry files, animal metabolic profiles) via repositories like Zenodo or Figshare. Publish detailed protocols on platforms like Protocols.io , including step-by-step videos for complex assays (e.g., adipocyte differentiation). Collaborate via consortia to validate findings across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.